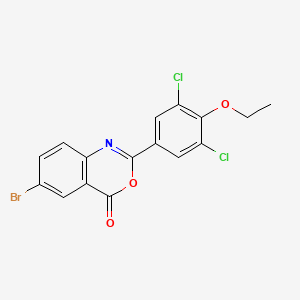
6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one
Overview
Description
6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one, also known as BDBO, is a synthetic compound that belongs to the family of benzoxazines. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. BDBO has shown promising results in various studies, demonstrating its ability to interact with biological systems and produce desired effects. In
Scientific Research Applications
6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties, making it a promising candidate for the development of new drugs. 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has also been studied for its potential use as a fluorescent probe for the detection of biological molecules. Additionally, 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has been used as a ligand in the synthesis of metal complexes for various applications, including catalysis and sensing.
Mechanism of Action
The mechanism of action of 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the interaction of the compound with biological systems. 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has been shown to inhibit the growth of various microbial and fungal species, suggesting that it may disrupt cellular processes. Additionally, 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has been shown to induce apoptosis in cancer cells, indicating that it may have a cytotoxic effect.
Biochemical and Physiological Effects:
6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one can inhibit the growth of various microbial and fungal species, as well as induce apoptosis in cancer cells. Additionally, 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has been shown to have antioxidant properties, suggesting that it may have a protective effect against oxidative stress. 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has also been shown to have anti-inflammatory properties, indicating that it may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity, making it readily available for research. Additionally, 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has been extensively studied, and its properties and potential applications are well documented. However, there are also limitations to the use of 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one in lab experiments. Its mechanism of action is not fully understood, and its effects on biological systems may be complex and difficult to interpret. Additionally, the synthesis of 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one requires specialized equipment and expertise, making it less accessible to researchers without access to these resources.
Future Directions
There are several future directions for research on 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one. One potential area of study is the development of 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one-based drugs for the treatment of microbial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one and its effects on biological systems. 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one may also have potential applications in the development of fluorescent probes and metal complexes for various applications. Overall, the study of 6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one has the potential to lead to the development of new drugs and technologies with a wide range of applications in scientific research.
properties
IUPAC Name |
6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2NO3/c1-2-22-14-11(18)5-8(6-12(14)19)15-20-13-4-3-9(17)7-10(13)16(21)23-15/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMPHHILHNRZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C2=NC3=C(C=C(C=C3)Br)C(=O)O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(3,5-dichloro-4-ethoxyphenyl)-4H-3,1-benzoxazin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(3,4-dichlorobenzyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4885770.png)

![4-[4-(2,3-difluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4885782.png)
![3-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B4885783.png)
![(2R*,6R*)-2-allyl-1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4885790.png)
![2-{[3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4885796.png)
![2-(ethylthio)ethyl 2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4885798.png)

![3-(1,7-dimethyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4885820.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B4885826.png)
![ethyl 1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4885827.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4885830.png)
![2-(benzylthio)-3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4885844.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B4885857.png)